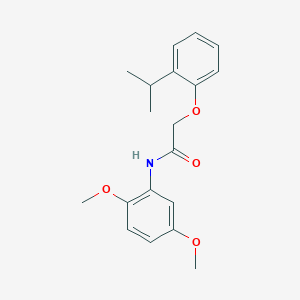
1-(4-methylphenyl)-5-(2-thienylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to this molecule often involves multi-step processes starting from basic thiophene and pyrimidinedione precursors. For example, a study described a two-step synthesis of the thieno[2,3-d]pyrimidinedione core from a mercaptouracil derivative, showcasing the versatility of these cores in pharmaceutical development (O'Rourke et al., 2018). Another approach for synthesizing dihydro-2-thioxo-4,6(1H,5H)-pyrimidinediones involves condensation reactions with various aldehydes to create a library of compounds with potential biological activities (Asiri & Khan, 2010).
Molecular Structure Analysis
The molecular structure of these compounds is crucial for their biological activity and physicochemical properties. X-ray crystallography and spectroscopic methods, including IR, 1H-NMR, 13C-NMR, and mass spectrometry, are commonly used to confirm the structure of synthesized compounds, providing insights into their stability and reactivity (Asiri & Khan, 2010).
Chemical Reactions and Properties
Compounds with the thieno[2,3-d]pyrimidinedione core participate in a variety of chemical reactions, including functionalization and coupling reactions, to produce derivatives with desired chemical properties. These reactions often involve bromination, Suzuki-Miyaura reactions, and other strategies to introduce functional groups that modulate the compounds' chemical behavior (O'Rourke et al., 2018).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and stability, are directly influenced by the molecular structure. The introduction of substituents can significantly affect these properties, making them critical for the compounds' application in drug development and material science.
Chemical Properties Analysis
The chemical properties, including reactivity with different reagents, pH stability, and redox characteristics, are pivotal for understanding the utility of these compounds. Studies on derivatives of thieno[2,3-d]pyrimidinediones have shown considerable activity against microorganisms, suggesting their potential as pharmaceutical agents (Nigam et al., 1981).
科学的研究の応用
Synthesis and Functionalization
The thieno[2,3-d]pyrimidinedione core is integral to various pharmaceutically active compounds. A study by O'Rourke et al. (2018) on the functionalization of this core has shown that it is possible to prepare highly substituted 5-carboxamide-6-aryl analogues through a scalable synthesis, offering late-stage functionalization opportunities for the development of novel pharmacologically active molecules. The physicochemical properties of these compounds have been explored, providing insights into their potential bioavailability and applicability in drug design and development (O'Rourke et al., 2018).
Biological Activities
El-Gazzar et al. (2006) synthesized thieno[2,3-d]pyrimidine derivatives fused with a thiazolo ring, revealing high biological activities such as inhibitors of adenosine kinase, platelet aggregation, antileukemia, and anticancer activities. This study highlights the potential of thieno[2,3-d]pyrimidine derivatives in therapeutic applications, especially in oncology and cardiovascular diseases (El-Gazzar et al., 2006).
Nonlinear Optical Properties
Hussain et al. (2020) explored the electronic, linear, and nonlinear optical properties of thiopyrimidine derivatives, demonstrating their promising applications in nonlinear optics (NLO) and optoelectronic fields. The study provided a detailed comparison between DFT/TDDFT calculations and experimental data, confirming the considerable NLO character of these molecules, which could be harnessed for high-tech applications in optoelectronics (Hussain et al., 2020).
特性
IUPAC Name |
(5E)-1-(4-methylphenyl)-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-diazinane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2S2/c1-10-4-6-11(7-5-10)18-15(20)13(14(19)17-16(18)21)9-12-3-2-8-22-12/h2-9H,1H3,(H,17,19,21)/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVEHQERHERVKSZ-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CS3)C(=O)NC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=CS3)/C(=O)NC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-1-(4-methylphenyl)-5-(thiophen-2-ylmethylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-({[(2-phenylethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5537774.png)
![(3R*,4S*)-4-cyclopropyl-1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]pyrrolidin-3-amine](/img/structure/B5537788.png)
![(3aR*,6S*)-N-methyl-2-(3-methylbenzyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5537793.png)
![2-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl nicotinate](/img/structure/B5537795.png)

![4-[(4-ethoxy-3-methoxybenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5537802.png)

![2-(2,4-difluorophenoxy)-N-[(4-methylphenyl)(4-pyridinyl)methyl]acetamide](/img/structure/B5537818.png)
![N-benzylidene-3-[(4-bromobenzyl)thio]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B5537821.png)
![1-{3-[(4,6-dihydroxy-2-mercapto-5-pyrimidinyl)methyl]-4-ethoxyphenyl}ethanone](/img/structure/B5537826.png)
![1-(4-ethylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5537834.png)
![4-{[2-(ethylthio)-1,3-thiazol-4-yl]acetyl}-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5537860.png)
![7-methoxy-5-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]-1,3-benzoxathiol-2-one](/img/structure/B5537870.png)
![ethyl 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-piperazinecarboxylate](/img/structure/B5537877.png)